molecular formula C4F5N B15350426 Perfluoropyrrole

Perfluoropyrrole

Cat. No.: B15350426
M. Wt: 157.04 g/mol
InChI Key: IIADXFVABBDHRN-UHFFFAOYSA-N
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Description

Perfluoropyrrole is a fluorinated heterocyclic organic compound characterized by a pyrrole ring where all hydrogen atoms are replaced by fluorine atoms. This substitution results in a highly stable and chemically inert molecule with unique properties that make it valuable in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Electrochemical Fluorination: This method involves the electrolysis of pyrrole in the presence of a fluorine source, typically hydrogen fluoride (HF), to replace hydrogen atoms with fluorine.

  • Direct Fluorination: Pyrrole can be directly fluorinated using elemental fluorine (F2) under controlled conditions to achieve the perfluorinated product.

Industrial Production Methods: The industrial production of this compound typically employs electrochemical fluorination due to its efficiency and scalability. The process involves the use of specialized electrolytic cells and stringent safety measures to handle the highly reactive fluorine gas.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, although it is highly resistant to oxidation due to the stability of the C-F bonds.

  • Reduction: Reduction reactions are rare, given the strong C-F bonds.

  • Substitution Reactions: Substitution reactions involving this compound are limited due to its chemical inertness.

Common Reagents and Conditions:

  • Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under controlled conditions.

  • Reduction: Not commonly performed due to the stability of the compound.

  • Substitution: Requires highly reactive reagents and specific conditions to achieve substitution.

Major Products Formed:

  • Oxidation: Oxidation products are limited and often result in the formation of perfluorinated carboxylic acids.

  • Reduction: Not applicable.

  • Substitution: Substitution products are rare and typically involve the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

Perfluoropyrrole finds applications in various fields:

  • Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its use in drug delivery systems and as a component in pharmaceuticals.

  • Industry: Utilized in the production of fluorinated polymers and materials with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism by which perfluoropyrrole exerts its effects is primarily due to its high stability and inertness. The strong C-F bonds prevent it from reacting easily with other molecules, making it useful in applications requiring chemical resistance. Molecular targets and pathways involved are typically related to its interactions with other fluorinated compounds and materials.

Comparison with Similar Compounds

  • Perfluoropyridine

  • Perfluorobenzene

  • Perfluorotoluene

Properties

Molecular Formula

C4F5N

Molecular Weight

157.04 g/mol

IUPAC Name

1,2,3,4,5-pentafluoropyrrole

InChI

InChI=1S/C4F5N/c5-1-2(6)4(8)10(9)3(1)7

InChI Key

IIADXFVABBDHRN-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N(C(=C1F)F)F)F)F

Origin of Product

United States

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